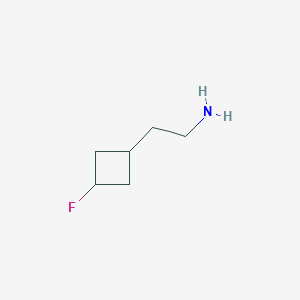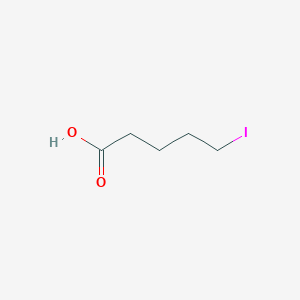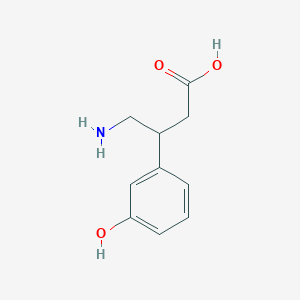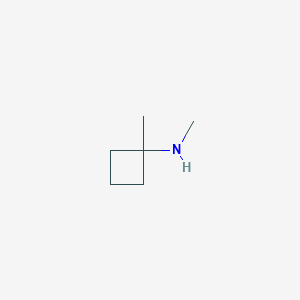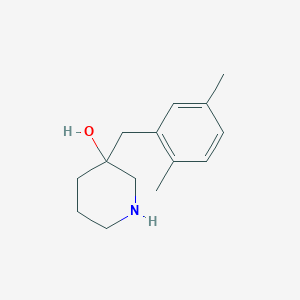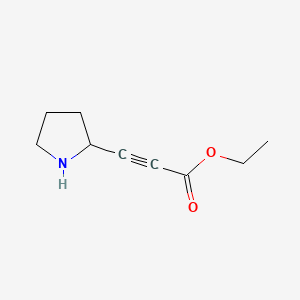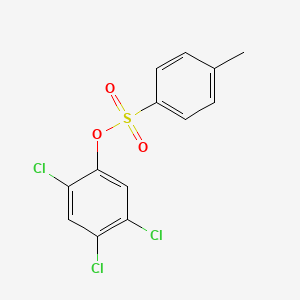
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, chloromethyl, and trifluoroethoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperidine-1,4-dicarboxylate with chloromethyl and trifluoroethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups would yield carboxylic acids and alcohols, while nucleophilic substitution could result in various substituted derivatives.
Aplicaciones Científicas De Investigación
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(chloromethyl)benzoate: Shares the chloromethyl and tert-butyl groups but differs in the overall structure and functional groups.
N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine: Similar in having a chloromethyl group but differs significantly in other substituents and overall structure.
Uniqueness
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate is unique due to its combination of functional groups and the presence of a piperidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H21ClF3NO5 |
|---|---|
Peso molecular |
375.77 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H21ClF3NO5/c1-12(2,3)24-11(21)19-6-4-13(5-7-19,10(20)22-9-15)23-8-14(16,17)18/h4-9H2,1-3H3 |
Clave InChI |
CBBHPBVUZFNILU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OCCl)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


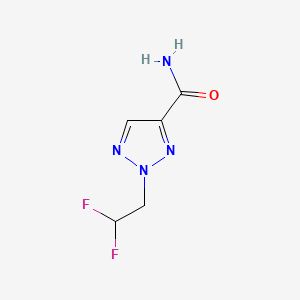

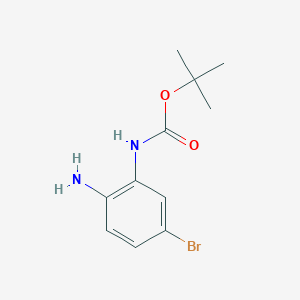
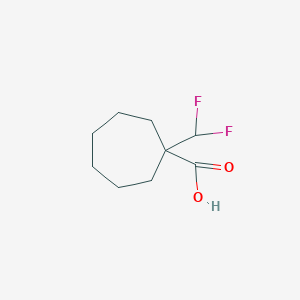
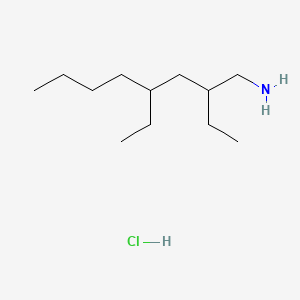
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)
